molecular formula C13H19N3O B3168116 2-Methyl-5-[(4-methylpiperazin-1-YL)carbonyl]aniline CAS No. 926251-54-9

2-Methyl-5-[(4-methylpiperazin-1-YL)carbonyl]aniline

Cat. No.: B3168116
CAS No.: 926251-54-9
M. Wt: 233.31 g/mol
InChI Key: TZLMFGUGMMAAIB-UHFFFAOYSA-N
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Description

2-Methyl-5-[(4-methylpiperazin-1-yl)carbonyl]aniline is an organic compound with the molecular formula C13H19N3O. It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(4-methylpiperazin-1-yl)carbonyl]aniline typically involves the reaction of 2-methylaniline with 4-methylpiperazine in the presence of a carbonylating agent. One common method involves the use of phosgene or triphosgene as the carbonylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of safer and more environmentally friendly carbonylating agents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(4-methylpiperazin-1-yl)carbonyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-[(4-methylpiperazin-1-yl)carbonyl]aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound is explored for its potential in creating novel polymers and materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the development of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(4-methylpiperazin-1-yl)carbonyl]aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing their activity. The carbonyl group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(4-methylpiperazin-1-yl)aniline: Similar structure but lacks the carbonyl group.

    2-((4-Methylpiperazin-1-yl)methyl)aniline: Similar structure with a different substitution pattern.

    2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: Contains a different amine group .

Uniqueness

2-Methyl-5-[(4-methylpiperazin-1-yl)carbonyl]aniline is unique due to the presence of both the piperazine ring and the carbonyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(3-amino-4-methylphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-3-4-11(9-12(10)14)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLMFGUGMMAAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198647
Record name (3-Amino-4-methylphenyl)(4-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926251-54-9
Record name (3-Amino-4-methylphenyl)(4-methyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926251-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Amino-4-methylphenyl)(4-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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